2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile
Overview
Description
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile is an organic compound with the molecular formula C9H7N3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Scientific Research Applications
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile typically involves the reaction of 2-aminobenzothiazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 6-position of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the benzothiazole ring.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of the benzothiazole ring.
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
2-(2-Aminobenzo[d]thiazol-6-yl)acetate:
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide: A salt form that may have different solubility and stability properties.
Uniqueness
This compound is unique due to the presence of both an amino group and a nitrile group on the benzothiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-4-3-6-1-2-7-8(5-6)13-9(11)12-7/h1-2,5H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYEYJEFMZZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612129 | |
Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-05-3 | |
Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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